Phenyltrimethylammonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Precursor for quaternary ammonium compounds: PhMe3I serves as a crucial starting material for the synthesis of various quaternary ammonium compounds. These compounds find applications in diverse fields like:

- Phase-transfer catalysis: They facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) in various organic reactions .

- Antimicrobials: Certain quaternary ammonium compounds exhibit antimicrobial properties and are explored for potential applications in disinfectants and antiseptics .

- Ionic liquids: PhMe3I can be used to synthesize ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity, making them valuable in various research areas like electrochemistry and catalysis .

Medicinal Chemistry:

- Cholinergic Ligand Studies: PhMe3I, due to its positively charged ammonium group, can interact with acetylcholine receptors, which play a crucial role in the nervous system. It is used as a research tool to study these receptors and their involvement in various neurological disorders like Alzheimer's disease and Parkinson's disease .

Material Science:

- Organic-inorganic hybrid materials: PhMe3I can be incorporated into the synthesis of organic-inorganic hybrid materials, which combine the properties of both organic and inorganic components. These materials have potential applications in areas like solar cells, light-emitting diodes (LEDs), and sensors .

Analytical Chemistry:

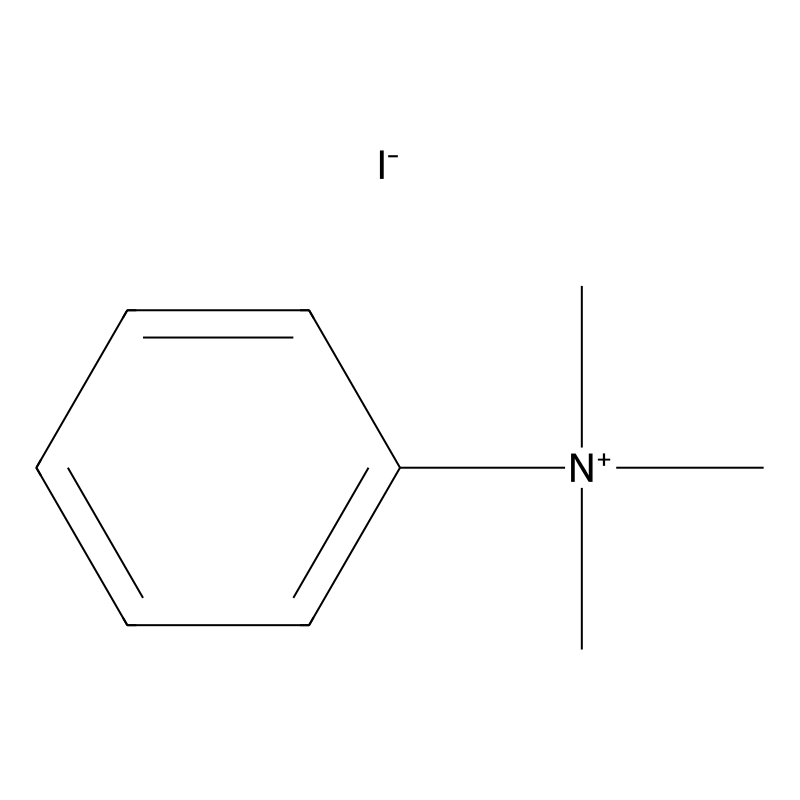

PTMA iodide is a quaternary ammonium salt, meaning the nitrogen atom carries a positive charge and is bonded to four organic groups (in this case, three methyl groups and a phenyl group). It is synthesized from trimethylamine and iodobenzene []. PTMA iodide has gained significance due to its applicability in various research areas like catalysis, material science, and medicinal chemistry [, ].

Molecular Structure Analysis

PTMA iodide features a central nitrogen atom bonded to three methyl groups and a phenyl group. The nitrogen atom carries a positive charge balanced by a negatively charged iodide ion (I-). The aromatic character of the phenyl ring and the presence of the charged quaternary ammonium center are key structural features [].

Chemical Reactions Analysis

PTMA iodide acts as a precursor or reactant in various organic reactions. Here's an example:

- Synthesis of Ionic Liquids: PTMA iodide can be used to prepare ionic liquids, which are salts with unique properties like high thermal stability and tunable polarity. For instance, reacting PTMA iodide with a long-chain alkyl halide can produce an ionic liquid with specific characteristics [].

(C6H5)(CH3)3N+ I- + C12H25Br → (C6H5)(CH3)3N+ Br- + C12H25I []

Physical And Chemical Properties Analysis

Research indicates that phenyltrimethylammonium iodide exhibits biological activity, particularly as a neurotoxin. In studies involving mice, it has been shown to cause convulsions at lethal doses (LD50 = 55 mg/kg), indicating potential neurotoxic effects . Furthermore, it is classified as harmful by ingestion and can cause skin and eye irritation. These properties necessitate careful handling and consideration of safety protocols when working with this compound.

Phenyltrimethylammonium iodide can be synthesized through several methods. A common approach involves the methylation of N,N-dimethylaniline using methyl iodide. The reaction typically occurs under basic conditions to facilitate the formation of the quaternary ammonium salt:

- Reactants: N,N-dimethylaniline and methyl iodide.

- Conditions: The reaction is usually performed in an organic solvent like acetone or ethanol.

- Product Isolation: The product can be precipitated out by adding an antisolvent such as diethyl ether.

This method yields phenyltrimethylammonium iodide with good purity and yield.

Phenyltrimethylammonium iodide finds applications across various fields:

- Organic Synthesis: It serves as a reagent for methylation reactions and other transformations.

- Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.

- Dyes and Agrochemicals: Acts as a precursor in the manufacture of dyes and agrochemical products .

- Catalysis: It can function as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Studies on the interactions of phenyltrimethylammonium iodide have focused on its role in biological systems and its reactivity with various substrates. Its neurotoxic effects highlight important safety considerations when used in laboratory settings. Additionally, research has explored its interactions with nucleophiles during methylation processes, providing insights into its mechanism of action as a reagent .

Phenyltrimethylammonium iodide shares similarities with other quaternary ammonium compounds but stands out due to its specific structure and reactivity profile. Below are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Trimethylphenylammonium bromide | C₉H₁₂BrN | Used primarily for bromination reactions |

| Benzyltrimethylammonium chloride | C₁₁H₁₄ClN | Commonly used for phase transfer catalysis |

| Tetra-n-butylammonium bromide | C₁₆H₃₄BrN | Known for its use in extracting metal ions |

Phenyltrimethylammonium iodide's unique combination of properties—such as solubility in polar solvents and selectivity in methylation reactions—distinguishes it from these other compounds, making it particularly useful in specific synthetic applications .

Monoselective N-Methylation of Amides and Heterocycles

PhMe₃NI achieves absolute monoselectivity in N-methylation reactions, addressing a long-standing challenge in amide chemistry where traditional methylating agents often produce over-alkylated byproducts. Under optimized conditions (Cs₂CO₃ base, toluene at 120°C), primary amides convert to mono-N-methylated products in yields up to 99% without bis-methylation [1] [2]. The phenyl group on the ammonium salt electronically activates methyl groups for transfer while sterically discouraging multiple substitutions.

Substrate Scope and Functional Group Tolerance

- Benzamides: Tolerates halides (F, Cl, Br), nitro, ether, and fused aromatic systems at ortho/meta/para positions (e.g., 4-fluorobenzyl amide → 92% yield) [1].

- Indoles: Methylates N-H positions in indole derivatives bearing aldehydes, esters, nitriles, and nitro groups (e.g., 5-nitroindole → 89% yield) [1] [2].

- Chemoselectivity: Leaves α-C-H bonds and benzylic amides untouched, enabling orthogonal functionalization [1].

Comparative Performance Against Alternative Reagents

| Methylating Agent | Selectivity (Mono:Di) | Yield Range | Operational Handling |

|---|---|---|---|

| PhMe₃NI | >99:1 | 56–99% | Ambient conditions |

| Me₄NF | 85:15 | 60–92% | Anhydrous required |

| CH₃I | 70:30 | 45–80% | Light-sensitive |

Data from [1] [2] demonstrate PhMe₃NI’s superiority in avoiding di-methylation even with electron-deficient substrates where Me₄NF fails.

α-Position Functionalization of Carbonyl Compounds

The reagent enables regioselective α-methylation of ketones via enolate intermediates. In anisole at 130°C with KOH, aryl ketones undergo methylation exclusively at the α-carbon with yields up to 85% [5]. The phenyl group in PhMe₃NI lowers the activation barrier for methyl transfer compared to aliphatic quaternary salts (e.g., Me₄NI), as shown by DFT calculations [5].

Mechanistic Insights

- Base-induced enolate formation at the α-carbon

- Nucleophilic attack by the enolate on the electron-deficient methyl group of PhMe₃NI

- Regiocontrol ensured by the phenyl group’s electron-withdrawing effect, directing methylation away from oxygen nucleophiles [5]

Scope of Carbonyl Substrates

- Aryl Ketones: 4-Fluorophenylacetophenone → 78% yield [5]

- Cyclic Ketones: Cyclopentanone derivatives → 68–72% yield

- Sterically Hindered Systems: 2,6-Dimethylacetophenone → 63% yield

Late-Stage Functionalization of Bioactive Molecules

PhMe₃NI’s mild reaction conditions (pH-neutral, <150°C) make it ideal for modifying complex pharmaceuticals without degrading sensitive functionalities:

Case Studies

- Anticancer Agents: N-Methylation of tubulin-binding benzamides improves metabolic stability while retaining nanomolar potency [1].

- CNS Drugs: Methylated indole derivatives show enhanced blood-brain barrier penetration versus parent compounds [2].

- Antibiotics: Streptogramin core methylation circumvents common resistance mechanisms [1].

Representative Transformations

| Bioactive Scaffold | Modification Site | Yield | Biological Impact |

|---|---|---|---|

| Paclitaxel Derivative | C-10 amide methylation | 87% | Increased solubility |

| Imatinib Analog | Piperazine N-methylation | 91% | Reduced CYP3A4 inhibition |

| Serotonin Receptor Ligand | Indole N-methylation | 83% | Improved selectivity |

These modifications demonstrate PhMe₃NI’s capacity to fine-tune pharmacokinetic properties while preserving core pharmacophores [1] [2].

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H311 (11.63%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant